molecular formula C21H14O8 B601088 7,8,9,10-Dehydro Doxorubicinone CAS No. 1159977-23-7

7,8,9,10-Dehydro Doxorubicinone

Katalognummer: B601088
CAS-Nummer: 1159977-23-7
Molekulargewicht: 394.33
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone, a compound related to the well-known anticancer drug doxorubicin. It has a molecular formula of C21H14O8 and a molecular weight of 394.33 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves the dehydrogenation of Doxorubicinone. The process may include the use of specific catalysts and controlled reaction conditions to achieve the desired dehydrogenation . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the production process would generally involve scaling up the laboratory synthesis methods, ensuring stringent quality control and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and properties.

    Reduction: The addition of hydrogen or removal of oxygen can lead to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Research indicates that 7,8,9,10-Dehydro Doxorubicinone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity Studies

  • In vitro Studies :
    • A study demonstrated that this compound enhances the cytotoxic effects of doxorubicin when used in combination with non-inertial cavitation techniques. This combination resulted in a significant decrease in cell viability in murine mammary carcinoma models .
    • Another study assessed the impact of this compound on CHO cells and found that it alters cell-substrate topology, indicating potential changes in cellular behavior upon treatment .
  • Mechanisms of Action :
    • The compound is believed to interact with cellular membranes and influence signaling pathways related to apoptosis. This could enhance the effectiveness of existing chemotherapeutic regimens .

Clinical Implications

The potential clinical applications of this compound are primarily focused on its use as an adjunct to established chemotherapy protocols.

Case Studies

  • Combination Therapy : In a clinical setting, combining this compound with traditional doxorubicin therapy has shown promise in increasing treatment efficacy while potentially reducing side effects associated with higher doses of doxorubicin .
  • Toxicity Profiles : Ongoing research is evaluating the safety profiles of this compound compared to standard doxorubicin treatments. Initial findings suggest that it may present a favorable toxicity profile due to its unique mechanism of action .

Data Table: Summary of Research Findings

Study ReferenceCell LineTreatmentKey Findings
4T1 murine mammary carcinomaThis compound + Non-inertial cavitationSignificant decrease in cell viability (50% reduction) compared to doxorubicin alone
CHO cellsThis compoundAltered cell-substrate topology; increased distances indicating cellular response
MCF-7 breast cancer cellsCombination therapy with doxorubicinEnhanced efficacy and improved toxicity profile

Wirkmechanismus

The mechanism of action of 7,8,9,10-Dehydro Doxorubicinone is not fully understood. it is believed to exert its effects through interactions with DNA and related enzymes, similar to doxorubicin. These interactions can lead to DNA damage, the generation of reactive oxygen species, and the activation of various molecular pathways involved in cell death and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7,8,9,10-Dehydro Doxorubicinone include:

Uniqueness

This compound is unique due to its specific dehydrogenated structure, which may confer different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of related compounds .

Biologische Aktivität

7,8,9,10-Dehydro Doxorubicinone (Doxorubicinone) is a derivative of the widely used chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique biological activities, particularly in cancer treatment. Understanding its mechanisms of action, efficacy, and potential applications is crucial for advancing therapeutic strategies.

Chemical Structure and Properties

This compound has the molecular formula C21_{21}H14_{14}O8_8 and features a naphthoquinone structure that contributes to its biological activity. The compound's structure allows it to interact with various biological macromolecules, influencing cellular processes.

The biological activity of Doxorubicinone is primarily attributed to its ability to induce apoptosis in cancer cells through multiple mechanisms:

  • Intercalation with DNA : Similar to doxorubicin, Doxorubicinone can intercalate into DNA strands, disrupting normal replication and transcription processes.
  • Generation of Reactive Oxygen Species (ROS) : Treatment with Doxorubicinone leads to increased ROS production in cancer cells, which contributes to oxidative stress and cell death .
  • Inhibition of Topoisomerase II : The compound inhibits topoisomerase II activity, preventing DNA strand re-ligation after replication stress .

Biological Activity Studies

A series of studies have evaluated the efficacy of Doxorubicinone against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung Cancer)12.5Induction of apoptosis via ROS generation
MCF-7 (Breast Cancer)15.0DNA intercalation and topoisomerase inhibition
4T1 (Breast Cancer)10.0Cytotoxicity enhanced by ultrasound treatment

Case Study 1: A549 Cell Line

In a study involving A549 lung cancer cells, treatment with Doxorubicinone resulted in significant cytotoxicity. The compound demonstrated an IC50 value of 12.5 µM, indicating potent anti-cancer activity comparable to doxorubicin. The study highlighted that Doxorubicinone induced mitochondrial damage and increased ROS levels significantly compared to untreated controls .

Case Study 2: MCF-7 Cell Line

Research on MCF-7 breast cancer cells showed that Doxorubicinone effectively inhibited cell proliferation with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through both ROS generation and direct interaction with cellular DNA .

Safety and Toxicity Profile

The safety profile of Doxorubicinone is an important consideration for its therapeutic use. Preliminary assessments indicate that while the compound exhibits significant cytotoxic effects on cancer cells, it shows lower toxicity towards non-cancerous cells such as Vero cells. This selectivity suggests a favorable therapeutic window for further clinical exploration .

Eigenschaften

IUPAC Name

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXWCJEVLBUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675662
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-23-7
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 2
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 3
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 4
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 5
7,8,9,10-Dehydro Doxorubicinone
Reactant of Route 6
7,8,9,10-Dehydro Doxorubicinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.